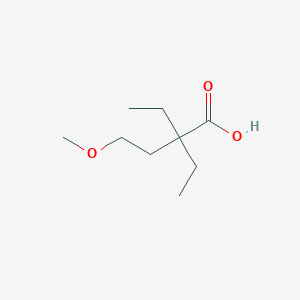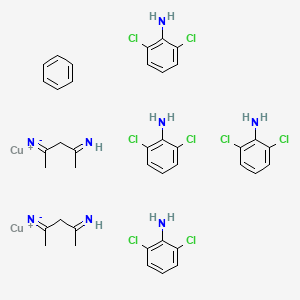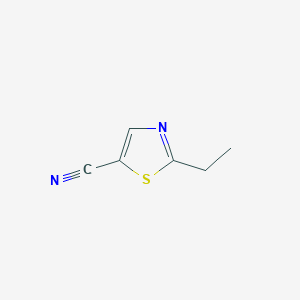
N-Carboxybenzyl Valbenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carboxybenzyl Valbenazine is a derivative of valbenazine, a compound known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary movements, often resulting from long-term use of antipsychotic medications .
准备方法
The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting with the preparation of valbenazine. Valbenazine itself is synthesized through a series of chemical reactions, including the esterification of valine with a benzoquinolizidine derivative . The N-Carboxybenzyl derivative is then prepared by introducing a carboxybenzyl group to the valbenazine molecule. This process typically involves the use of protecting groups and specific reaction conditions to ensure the selective modification of the molecule .
化学反应分析
N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
N-Carboxybenzyl Valbenazine has several scientific research applications:
作用机制
The mechanism of action of N-Carboxybenzyl Valbenazine is similar to that of valbenazine. It acts by inhibiting VMAT2, a transporter responsible for the uptake of monoamines (such as dopamine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of dopamine into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .
相似化合物的比较
N-Carboxybenzyl Valbenazine can be compared with other VMAT2 inhibitors such as:
Tetrabenazine: An older VMAT2 inhibitor used for the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Compared to these compounds, this compound offers unique advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C32H44N2O6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |
InChI 键 |
OHTGPAMRDCCCFJ-KLCYUCRKSA-N |
手性 SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
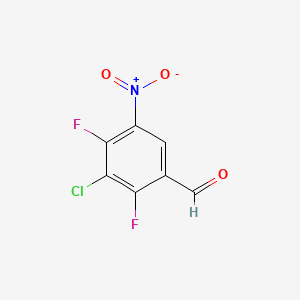

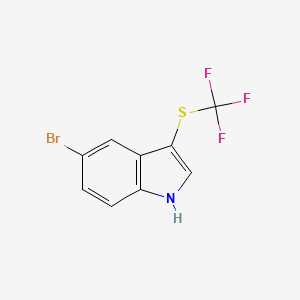
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
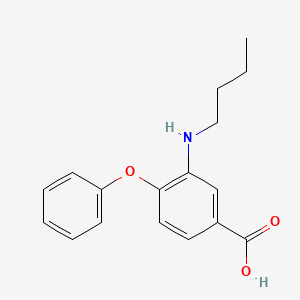
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)

